molecular formula C11H13NO5S B2796855 2-(4-Acetylbenzenesulfonamido)propanoic acid CAS No. 1008958-60-8

2-(4-Acetylbenzenesulfonamido)propanoic acid

Cat. No.: B2796855
CAS No.: 1008958-60-8
M. Wt: 271.29
InChI Key: QHENZMYFROYGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetylbenzenesulfonamido)propanoic acid is an organic compound that features a sulfonamide group attached to a propanoic acid backbone

Preparation Methods

The synthesis of 2-(4-Acetylbenzenesulfonamido)propanoic acid typically involves the reaction of 4-acetylbenzenesulfonyl chloride with alanine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

2-(4-Acetylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the ketone group to an alcohol.

Scientific Research Applications

2-(4-Acetylbenzenesulfonamido)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Acetylbenzenesulfonamido)propanoic acid involves its interaction with biological targets through its sulfonamide group. This group can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition. The acetyl group can also participate in interactions with hydrophobic pockets within proteins .

Comparison with Similar Compounds

Similar compounds to 2-(4-Acetylbenzenesulfonamido)propanoic acid include:

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their functional groups and backbone structures.

Properties

IUPAC Name

2-[(4-acetylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-7(11(14)15)12-18(16,17)10-5-3-9(4-6-10)8(2)13/h3-7,12H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHENZMYFROYGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.